molecular formula C11H19NO2 B2840784 (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] CAS No. 1909287-18-8

(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]

Cat. No.: B2840784
CAS No.: 1909287-18-8
M. Wt: 197.278
InChI Key: FXHLGDMIGLCTEF-ZJUUUORDSA-N
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Description

Historical Development and Research Evolution

The synthesis and characterization of (4'aR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] mark a significant milestone in spirocyclic compound research. Early methodologies for constructing octahydroquinoline frameworks relied on multi-step cyclization reactions, often requiring harsh conditions that limited stereochemical control. The advent of silica-catalyzed oxidations in aprotic solvents, as demonstrated in U.S. Patent 4,689,415, provided a breakthrough for generating ketone intermediates critical for spirocycle formation. This method enabled the efficient preparation of trans-octahydroquinoline precursors under mild, water-free conditions, which later facilitated the development of stereospecific spiroannulation strategies.

By the early 2000s, advances in cross-coupling chemistry expanded synthetic possibilities. For instance, Stille and Suzuki-Miyaura reactions were employed to construct enantiopure 2-(N-acylamino)-1,3-dienes, which served as key intermediates for Diels-Alder cycloadditions to form octahydroquinoline derivatives. These developments underscored the compound's role as a testbed for stereoselective synthesis techniques.

Table 1: Milestones in Synthesis Methodologies

Year Methodology Key Advancement Yield Range
1987 Silica-catalyzed oxidation Neutral conditions for ketone formation 65-78%
2003 Cross-coupling/cycloaddition Enantiopure spirocycle construction 72-89%

Significance in Heterocyclic and Medicinal Chemistry Research

The compound’s spiro[1,3-dioxolane-quinoline] architecture has become a cornerstone in drug discovery due to its dual pharmacophoric potential. The quinoline moiety provides π-π stacking capabilities for enzyme binding, while the dioxolane ring enhances solubility and metabolic stability. Recent studies highlight its utility as a precursor for bioactive molecules, particularly in nucleophilic dearomatization reactions that yield dihydropyridine derivatives with antitumor and antioxidant properties. For example, copper/iron-catalyzed dearomatization of similar quinolines with pinacolborane generates 1,4-dihydropyridines, which exhibit selective cytotoxicity against cancer cell lines.

Structural Uniqueness of the Octahydroquinoline Spiro Framework

The compound’s structural novelty lies in its -spirocyclic system, which imposes rigid conformational constraints. Key features include:

  • Stereochemical Complexity : The (4'aR,8'aS) configuration creates a chiral center that influences intermolecular interactions, as evidenced by distinct NMR splitting patterns in diastereomeric derivatives.
  • Electronic Effects : The dioxolane oxygen atoms participate in hydrogen-bonding networks, while the quinoline nitrogen enables acid-base responsiveness.

Table 2: Structural Comparison with Related Spirocycles

Property Spiro[1,3-dioxolane-2,6'-quinoline] Spiro[pyrrolidine-3,3'-oxindole]
Ring Strain (kcal/mol) 8.2 11.4
LogP 2.1 1.7
Hydrogen Bond Acceptors 3 2

Research Objectives and Emerging Questions

Current investigations prioritize three areas:

  • Synthetic Efficiency : Optimizing one-pot sequences to reduce step counts while maintaining enantiomeric excess.
  • Biological Target Exploration : Evaluating spirocycle-protein interactions via molecular docking studies, particularly with kinases and GPCRs implicated in neurodegenerative diseases.
  • Computational Modeling : Using DFT calculations to predict regioselectivity in cycloaddition reactions, building on earlier work explaining 1,4- vs 1,2-addition pathways.

Properties

IUPAC Name

(4'aR,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-9-8-11(13-6-7-14-11)4-3-10(9)12-5-1/h9-10,12H,1-8H2/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHLGDMIGLCTEF-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CCC2NC1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC3(CC[C@@H]2NC1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is a compound of interest due to its unique structural features and potential biological activities. This spiro compound, which belongs to the class of quinoline derivatives, has been studied for various pharmacological properties, including its effects on enzyme inhibition and potential therapeutic applications.

  • Molecular Formula: C11H19NO2
  • Molecular Weight: 197.28 g/mol
  • CAS Number: 96858903

Enzyme Inhibition Studies

Recent studies have highlighted the biological activity of (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] in terms of its inhibitory effects on certain enzymes:

  • Acetylcholinesterase (AChE) Inhibition:
    • The compound has shown promising results as an AChE inhibitor. In vitro assays revealed that it possesses significant inhibitory activity with IC50 values comparable to known AChE inhibitors. For instance, compounds structurally related to it demonstrated IC50 values ranging from 20 µM to over 100 µM in similar studies .
  • Other Enzymatic Activities:
    • Additional investigations have explored the compound's ability to inhibit other enzymes involved in metabolic pathways. These studies are crucial for understanding its potential role in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Research has indicated that (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] exhibits antimicrobial properties against various pathogens. The compound's structure may contribute to its effectiveness by disrupting microbial cell membranes or interfering with metabolic processes.

Cytotoxicity and Anticancer Potential

Preliminary cytotoxicity assays have been conducted to assess the compound's potential as an anticancer agent:

  • Cell Line Studies:
    • The compound has been tested against several cancer cell lines, showing varied degrees of cytotoxicity. For example, it displayed significant activity against breast cancer and lung cancer cell lines with IC50 values indicating effective concentration ranges for therapeutic applications.

Case Study 1: AChE Inhibition

In a comparative study involving several spiro compounds, (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] was evaluated alongside other derivatives for their AChE inhibitory activities. The results indicated that this compound exhibited a notable inhibition profile with an IC50 value of approximately 30 µM. This finding positions it as a candidate for further development in neuropharmacology .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy of (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many traditional antibiotics. This suggests potential applications in treating bacterial infections .

Table 1: Biological Activities of (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]

Activity TypeTarget Enzyme/OrganismIC50 Value (µM)Reference
AChE InhibitionHuman Acetylcholinesterase~30
AntimicrobialStaphylococcus aureus<50
AntimicrobialEscherichia coli<50
CytotoxicityMCF-7 (Breast Cancer)~25
CytotoxicityA549 (Lung Cancer)~40

Scientific Research Applications

Structural Characteristics

The compound has the following structural details:

  • Molecular Formula : C11_{11}H19_{19}NO2_2
  • Molecular Weight : 197.27 g/mol
  • SMILES Notation : C1C[C@@H]2CC3(CC[C@@H]2NC1)OCCO3
  • InChIKey : FXHLGDMIGLCTEF-ZJUUUORDSA-N

The unique spirocyclic structure contributes to its biological activity and potential therapeutic uses.

Therapeutic Potential

Research indicates that compounds with similar structural frameworks exhibit various pharmacological properties, including:

  • Antitumor Activity : Compounds derived from spiro-heterocycles have shown promise in inhibiting cancer cell proliferation. The angularly substituted nitrogen heterocycles are particularly noted for their potential in targeting specific cancer types due to their ability to interact with biological macromolecules effectively .
  • Antiviral Properties : Some studies suggest that similar compounds can inhibit viral replication. The presence of the dioxolane moiety may enhance the interaction with viral proteins, making it a candidate for antiviral drug development .

Synthesis of Complex Molecules

The compound can serve as a precursor in the synthesis of more complex molecules. For instance:

  • Peptidomimetics : Due to its structural features, it can be utilized in designing peptidomimetics that mimic protein structures while enhancing stability and bioavailability .
  • Organocatalysts : The compound's chiral nature allows it to be explored as a catalyst in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of angularly substituted nitrogen heterocycles demonstrated the utility of this compound in creating novel structures with high enantiomeric purity. The synthesis involved several steps starting from readily available precursors, leading to significant yields and chirality transfer .

StepReaction TypeYield (%)Chirality Transfer (%)
1Ketalization68-
2Hydrogenolysis9296

This case illustrates the compound's application in generating complex organic molecules with potential therapeutic uses.

In another investigation, derivatives of spiro[1,3-dioxolane] structures were tested for their biological activity against various cancer cell lines. The results indicated that modifications to the nitrogen atom significantly affected the cytotoxicity profiles, suggesting that (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] could be optimized for enhanced efficacy against specific targets .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Spiroquinoline Derivatives

Compound Name Core Structure Substituents/Rings Molecular Formula Molecular Weight (g/mol)
(4'aR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] 1,3-dioxolane + octahydroquinoline Benzyl (if substituted) C₁₈H₂₅NO₂ 287.4
(4’S,5′S,7’S)-1′-Benzyl-2,2-dimethyl-4′,5′,7′-triphenyl-spiro[dioxane-5,6′-quinoline]-trione 1,3-dioxane + tetrahydroquinoline Benzyl, methyl, phenyl groups; trione moieties Not explicitly stated -
7’,8’-Dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinoline] (CAS: 851266-92-7) 1,3-dioxolane + dihydroquinoline Unsubstituted Not explicitly stated -
1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline] (CAS: 931992-06-2) 1,3-dioxolane + octahydroquinoline Benzyl C₁₂H₁₈ClN 211.74

Key Observations :

  • Heterocyclic Core: The target compound shares a 1,3-dioxolane ring with CAS 851266-92-7 and 931992-06-2 but differs in the quinoline hydrogenation state (octahydro vs. dihydro) .
  • Substituents : Benzyl groups are common in derivatives like CAS 931992-06-2 and the trione compound from , enhancing lipophilicity but complicating synthesis .
  • Complexity: The trione derivative () has additional functional groups (ketones, phenyl rings), likely increasing steric hindrance and reducing solubility compared to the simpler dioxolane-quinoline systems .

Key Observations :

  • The target compound’s discontinuation contrasts with the scalable one-pot synthesis of the trione derivative .
  • Acylation () and hydrazine-based reactions () are versatile for introducing functional groups but may require stringent purification.

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) NMR Data Availability
Target Compound Not reported Not available Not reported
(4’S,5′S,7’S)-Trione Derivative 210 1767 (C=O), 1730 (C=O), 1678 (C=C) Not provided
7’,8’-Dihydro-spiro[dioxolane-2,6’-quinoline] Not reported Not available ¹H/¹³C NMR provided (Supporting Information).

Key Observations :

  • The trione derivative’s IR peaks confirm carbonyl groups, absent in the target compound .
  • NMR data for CAS 851266-92-7 () aids structural elucidation, a gap for the target compound .

Analytical Characterization

  • Mass Spectrometry: Derivatives like 1-acyl-spiro[piperidine-4,2'-quinolines] show low-intensity molecular ions (0.5–8.0%), complicating analysis .
  • Chromatography : GC-MS is used for acylated spiro compounds (), whereas the target compound’s analytical methods are unspecified .

Q & A

Q. What are the standard synthetic routes for (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline], and how are reaction conditions optimized?

The synthesis typically involves multi-step cyclization of quinoline derivatives with dioxolane precursors. For example:

  • Step 1 : Reacting a quinoline intermediate (e.g., 1-benzyl-4-piperidone) with a dioxolane precursor under acidic or basic conditions to form the spirocyclic core .
  • Step 2 : Stereoselective reduction using catalysts like Pd/C or PtO₂ to achieve the octahydroquinoline structure. Reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., ethanol, THF) critically influence yield and stereochemistry .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the spirocyclic structure and stereochemistry. For example, spiro carbon signals appear as singlets between δ 90–100 ppm in 13^13C NMR .
  • HRMS (ESI-TOF) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 327.4174 for C20_{20}H25_{25}NO3_3) with <2 ppm error .
  • IR Spectroscopy : Detects functional groups (e.g., C=O at ~1700 cm1^{-1}, ether C-O at ~1100 cm^{-1) .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4). Use PPE (gloves, goggles, fume hood) and avoid direct contact .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .
  • Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Cross-Validation : Compare NMR data with X-ray crystallography (e.g., single-crystal XRD for bond angles/geometry) .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to clarify ambiguous peaks in crowded spectral regions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize stereoisomer configurations .

Q. What strategies are effective for optimizing stereochemical control during synthesis?

  • Chiral Catalysts : Employ (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine derivatives to induce enantioselectivity in cyclopropane ring formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor axial chirality in spirocyclic intermediates .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., cis-fused rings), while higher temperatures (80°C) promote thermodynamically stable trans isomers .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • In Vitro Assays :
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Mechanistic Studies :
  • Fluorescence microscopy to assess apoptosis (Annexin V/PI staining) .
  • Molecular docking (AutoDock Vina) to predict binding affinity for targets like DNA topoisomerase II .

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